Cas no 2206608-30-0 (3-Fluoro-2-isobutoxy-benzylamine hydrochloride)

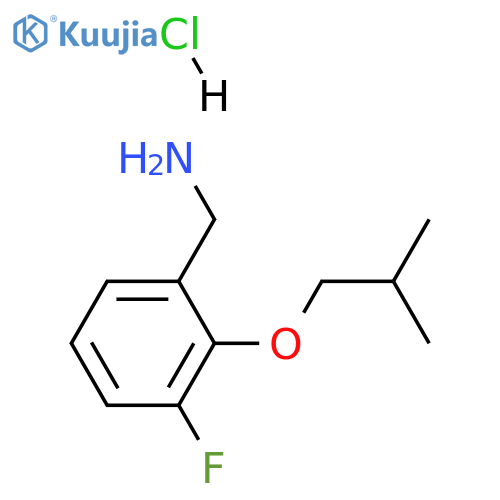

2206608-30-0 structure

商品名:3-Fluoro-2-isobutoxy-benzylamine hydrochloride

CAS番号:2206608-30-0

MF:C11H17ClFNO

メガワット:233.71018576622

CID:5526581

3-Fluoro-2-isobutoxy-benzylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-isobutoxy-benzylamine hydrochloride

-

- インチ: 1S/C11H16FNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H

- InChIKey: CLSOYPOZPKKXDN-UHFFFAOYSA-N

- ほほえんだ: NCC1=CC=CC(F)=C1OCC(C)C.[H]Cl

3-Fluoro-2-isobutoxy-benzylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F184440-250mg |

3-Fluoro-2-isobutoxy-benzylamine hydrochloride |

2206608-30-0 | 250mg |

$ 510.00 | 2022-06-05 | ||

| TRC | F184440-500mg |

3-Fluoro-2-isobutoxy-benzylamine hydrochloride |

2206608-30-0 | 500mg |

$ 850.00 | 2022-06-05 |

3-Fluoro-2-isobutoxy-benzylamine hydrochloride 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

2206608-30-0 (3-Fluoro-2-isobutoxy-benzylamine hydrochloride) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬